molecular formula C24H52ClNO5P+ B12813038 1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine CAS No. 130157-45-8

1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine

Cat. No.: B12813038
CAS No.: 130157-45-8
M. Wt: 501.1 g/mol
InChI Key: ICOULMOAFATEPR-DEOSSOPVSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine typically involves a multi-step process. One common method starts with the etherification of epichlorohydrin with hexadecyl alcohol to form glycidyl ethers. This is followed by the opening of the epoxide ring using acetic anhydride, resulting in acetylated products. Subsequent selective hydrolysis and further reactions yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring that reaction conditions are optimized for higher yields and purity. This often includes the use of specialized reactors and purification techniques to handle larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine has several scientific research applications:

    Chemistry: Used as a model compound to study ether lipid chemistry.

    Biology: Investigated for its role in cell membrane dynamics and signaling pathways.

    Medicine: Explored for its potential as a therapeutic agent in inflammatory and cardiovascular diseases.

    Industry: Utilized in the development of lipid-based drug delivery systems.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as G-protein-coupled receptors. These interactions can modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact mechanism of action may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine: Another ether lipid with similar biological activities.

    1-O-Octadecyl-2-acetyl-sn-glycero-3-phosphocholine: Structurally similar but with a longer alkyl chain.

    Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine): Known for its antitumor properties

Uniqueness

1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine is unique due to the presence of the chlorine atom, which can be substituted to create various derivatives with distinct biological activities. This makes it a versatile compound for research and potential therapeutic applications .

Properties

CAS No.

130157-45-8

Molecular Formula

C24H52ClNO5P+

Molecular Weight

501.1 g/mol

IUPAC Name

2-[[(2R)-1-chloro-3-hexadecoxypropan-2-yl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-23-24(22-25)31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3/p+1/t24-/m0/s1

InChI Key

ICOULMOAFATEPR-DEOSSOPVSA-O

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](CCl)OP(=O)(O)OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CCl)OP(=O)(O)OCC[N+](C)(C)C

Origin of Product

United States

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